3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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Overview
Description
3-(3,5-Dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound characterized by its unique structure, which includes a 3,5-dimethoxyphenyl group, a fluoren-9-ylmethoxy carbonyl group, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl group This can be achieved through the methylation of phenol derivatives under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, solvents, and temperature control to achieve efficient synthesis. Large-scale reactors and purification techniques such as chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed for the formation of carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe or inhibitor to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with biological targets, leading to the development of new drugs for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethanoic acid
Uniqueness: 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is unique due to its specific arrangement of functional groups, which allows for distinct chemical and biological properties compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms. Its unique structure and properties make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGHGFWIGKMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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